Mitiglinide calcium salt dihydrate
Description
Key Structural Features:
- Calcium Coordination : The calcium ion adopts an octahedral geometry, binding to four oxygen atoms from two mitiglinide carboxylate groups and two water molecules.
- Stereochemistry : The (S)-configuration at the benzyl-substituted carbon and the (3aR,7aS)-configuration in the octahydroisoindole moiety are critical for biological activity.
While crystallographic data for the dihydrate form remains unpublished, analogous structures of sulfonylurea receptor (SUR) complexes with mitiglinide suggest planar aromatic stacking interactions between the benzyl group and hydrophobic protein pockets.
Hydration State Analysis and Dihydrogen Coordination
The dihydrate form exhibits distinct thermodynamic stability compared to the anhydrous counterpart. Water molecules occupy axial positions in the calcium coordination sphere, as evidenced by:
| Property | Dihydrate (C₃₈H₅₂CaN₂O₈) | Anhydrous (C₃₈H₄₈CaN₂O₆) |
|---|---|---|
| Molecular Weight | 704.918 g/mol | 668.884 g/mol |
| Water Content | 5.11% (w/w) | 0% |
| Hygroscopicity | Low | Moderate |
Thermogravimetric analysis (TGA) of the dihydrate shows a two-stage mass loss:
- ~100°C : Loss of two water molecules (theoretical 5.11%, observed 5.2 ± 0.3%).
- >200°C : Decomposition of the organic matrix.
The water molecules form hydrogen bonds with carboxylate oxygens (O···H–O distance: 2.68 Å) and stabilize the crystal lattice through van der Waals interactions.
Spectroscopic Fingerprinting (FT-IR, NMR, XRD)
Fourier-Transform Infrared Spectroscopy (FT-IR):
Nuclear Magnetic Resonance (NMR):
X-Ray Diffraction (XRD):
The simulated powder pattern (Cu-Kα radiation) shows characteristic peaks at:
- 2θ = 8.4° (d = 10.52 Å)
- 2θ = 16.7° (d = 5.30 Å)
- 2θ = 25.1° (d = 3.54 Å)
These reflections correlate with a monoclinic crystal system (space group P2₁), though single-crystal data remains unreported.
Properties
Molecular Formula |
C38H54CaN2O8 |
|---|---|
Molecular Weight |
706.9 g/mol |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17?;;; |
InChI Key |
GJJVODCYSACLPP-YNVYZRHSSA-N |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitiglinide calcium salt dihydrate involves multiple steps, starting from diethyl succinate and benzaldehyde. The process includes Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and final salt formation . The structure of mitiglinide is verified using techniques such as 1H-NMR, MS, and IR .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a 500L reaction vessel. A 5% calcium chloride aqueous solution is added, followed by vigorous stirring and the addition of the high-level tank solution. The reaction is carried out for 3-5 hours, followed by centrifugation and recrystallization using 95% ethanol. The final product is obtained through vacuum drying .
Chemical Reactions Analysis
Route 1: One-Pot Alkylation-Hydrolysis Method
This method simplifies traditional multi-step processes by combining alkylation and hydrolysis in a single reaction vessel ( ).
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1. Acylation | Chloroacetylation | Chloracetyl chloride, Anhydrous K₂CO₃, CH₂Cl₂, 0–5°C | 97% |
| 2. Alkylation | Nucleophilic substitution | N-Hydrocinnamoyl camphorsultam, NaH, DMF, 50°C, 12h | 85% |
| 3. Hydrolysis | Oxidative cleavage | LiOH, H₂O₂, Oxolane, 0–5°C → RT, 18h | 91% |
| 4. Salt Formation | Calcium complexation | CaCl₂, NaOH, H₂O, RT | 83.6% |
-
Key Advantage : The "one-pot" approach (steps 2–3) eliminates intermediate isolation, improving yield (49% over two steps) and purity (>99.8%) compared to traditional methods ( ).
Route 2: Chiral Resolution Pathway
This route starts with (S)-2-benzylsuccinic acid and emphasizes enantiomeric purity ( ):
-
Dehydration : (S)-2-benzylsuccinic acid → anhydride (Ac₂O, reflux).
-
Amidation : Reaction with cis-octahydroisoindole (toluene, reflux).
-
Salt Formation : Treatment with CaCl₂ in NaOH (yield: 47%, ee >99%).
Acylation and Alkylation
-
Chloroacetylation : Cis-hexahydroisoindole reacts with chloracetyl chloride under basic conditions to form cis-N-chloracetyl hexahydroisoindole. The reaction is temperature-sensitive (<5°C) to minimize racemization ( ).
-
Alkylation : The chloracetyl intermediate undergoes nucleophilic attack by N-hydrocinnamoyl camphorsultam, facilitated by NaH in DMF. This step establishes the stereogenic center critical for insulinotropic activity ( ).
Hydrolysis and Oxidation
-
Hydrolysis : The alkylated product is cleaved using LiOH and H₂O₂ in oxolane. Controlled pH (2–3 post-reaction) ensures optimal extraction of (2S)-2-benzyl-3-(cis-hexahydroisoindole-2-carbonyl)-propanoic acid ( ).
Calcium Salt Formation
-
Mitiglinide acid reacts with CaCl₂ under alkaline conditions (NaOH, H₂O) to form the calcium complex. Recrystallization in 95% ethanol yields the dihydrate form (m.p. 179–185°C) ( ).
Reagent and Solvent Optimization
Stereochemical Considerations
-
The (2S)-configuration in the succinyl moiety is essential for binding to pancreatic β-cell KATP channels (Kir6.2/SUR1). Racemization during synthesis reduces efficacy, necessitating strict pH/temperature control ( ).
-
In vitro studies confirm that the (S)-enantiomer exhibits 50-fold higher insulinotropic activity than the (R)-form ( ).
Degradation and Stability
Mitiglinide calcium salt dihydrate undergoes hydrolysis under acidic conditions (pH <4), forming mitiglinide acid. Stability studies show:
-
t₁/₂ in gastric fluid (pH 1.2) : 2.1h → necessitates gastroretentive formulations for prolonged action ( ).
-
Photodegradation : Minimal under UV light (λ >300nm) when stored in amber containers ( ).
Industrial-Scale Production
-
Cycle Time : 3–5h for CaCl₂ addition, 18h for hydrolysis ( ).
-
Environmental Impact : DMF and dichloromethane are replaced with toluene/oxolane in newer protocols to reduce toxicity ( ).
Research Advancements
Scientific Research Applications
Mitiglinide calcium salt dihydrate has a wide range of scientific research applications. In the field of medicine, it is used to manage type 2 diabetes by stimulating insulin secretion in pancreatic beta-cells . In pharmaceutical research, it is studied for its potential to improve glycemic control and reduce postprandial blood glucose levels . Additionally, this compound is used in the development of gastroretentive floating microsponges and matrix tablets, which enhance drug release and stability .
Mechanism of Action
Mitiglinide calcium salt dihydrate exerts its effects by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells . This action leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increased intracellular calcium triggers the exocytosis of insulin granules, resulting in insulin secretion .
Comparison with Similar Compounds
Key Research Findings
- Formulation Advantages : Gastroretentive floating matrix tablets of mitiglinide dihydrate prolong gastric retention, enhancing bioavailability and reducing dosing frequency .
- Stability Challenges : The dihydrate form’s hygroscopicity necessitates controlled storage, unlike anhydrous calcium salts like calcium chloride .
- Regulatory Preferences : Mitiglinide calcium dihydrate remains the FDA-preferred form due to consistent pharmacokinetics, whereas hydrate variants of other drugs (e.g., calcium phosphate) face variability issues .
Q & A
Q. What statistical approaches are recommended for analyzing synergistic effects of mitiglinide with other antidiabetic agents?
- Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-dose ratios (e.g., 1:1 to 1:5) in cell-based glucose uptake assays. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
